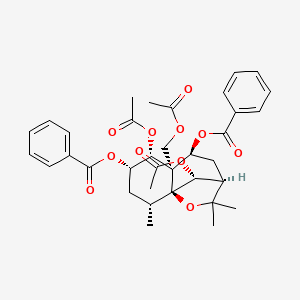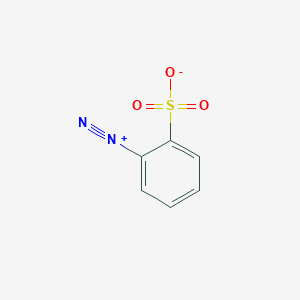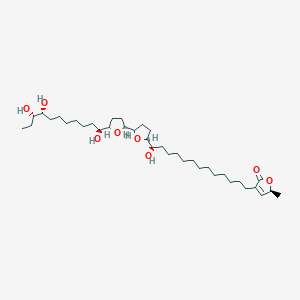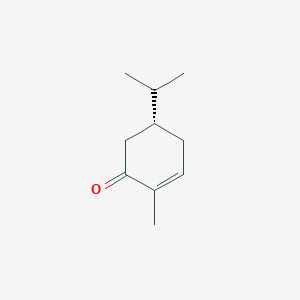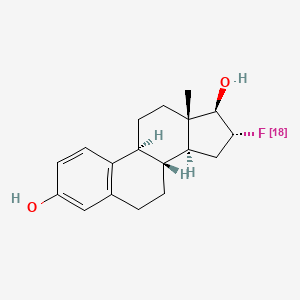
Fluoroestradiol F-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is an analog of estrogen and is primarily used to detect estrogen receptor-positive breast cancer lesions . This compound has gained significant attention due to its ability to provide non-invasive, in vivo imaging of estrogen receptor expression, which is crucial for the diagnosis and management of breast cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluoroestradiol F-18 involves the incorporation of fluorine-18 into the estradiol molecule. The process typically starts with the production of fluorine-18 from oxygen-18 enriched water using a cyclotron. The fluorine-18 is then converted into a reactive form, such as [18F]fluoride, which is used in nucleophilic substitution reactions to introduce the fluorine atom into the estradiol structure .
Industrial Production Methods: Industrial production of this compound involves automated synthesis modules that ensure high radiochemical purity and yield. The process includes the trapping of [18F]fluoride, elution, and drying stages, followed by the nucleophilic substitution reaction. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity for clinical use .
化学反応の分析
反応の種類: フルオロエストラジオール F-18は、その合成中に主に求核置換反応を起こします。 エストラジオール分子へのフッ素-18原子の導入は、求核置換反応によって達成され、前駆体分子中の脱離基が[18F]フッ化物イオンに置き換えられます .
一般的な試薬と条件: フルオロエストラジオール F-18の合成で使用される一般的な試薬には、[18F]フッ化物、適切な脱離基を持つ前駆体分子、および相間移動触媒が含まれます。 この反応は、通常、有機溶媒中で、制御された温度とpH条件下で行われ、高収率と純度が確保されます .
生成される主な生成物: 求核置換反応から生成される主な生成物はフルオロエストラジオール F-18であり、これはその後精製されてPETイメージングに使用されます .
4. 科学研究アプリケーション
フルオロエストラジオール F-18は、特に化学、生物学、医学、産業の分野において、幅広い科学研究アプリケーションを持っています。
化学: 化学では、フルオロエストラジオール F-18は、さまざまな化学環境におけるエストロゲン受容体の挙動を研究するための放射性トレーサーとして使用されます。 これは、エストロゲン受容体のさまざまなリガンドに対する結合親和性と特異性を理解するのに役立ちます .
生物学: 生物学では、フルオロエストラジオール F-18は、組織におけるエストロゲン受容体の分布と密度を調査するために使用されます。 この情報は、さまざまな生物学的プロセスや疾患におけるエストロゲン受容体の役割を理解するために不可欠です .
医学: 医学では、フルオロエストラジオール F-18は、主にエストロゲン受容体陽性乳がんの検出と管理に使用されます。 腫瘍におけるエストロゲン受容体の発現に関する貴重な情報を提供し、治療方針の決定と治療効果のモニタリングに役立ちます .
産業: 製薬業界では、フルオロエストラジオール F-18は、エストロゲン受容体を標的とする新薬の開発と試験に使用されます。 これは、潜在的な薬物候補の薬物動態と薬力学を評価するのに役立ちます .
科学的研究の応用
Fluoroestradiol F-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a radiotracer to study the behavior of estrogen receptors in various chemical environments. It helps in understanding the binding affinity and specificity of estrogen receptors for different ligands .
Biology: In biology, this compound is used to investigate the distribution and density of estrogen receptors in tissues. This information is crucial for understanding the role of estrogen receptors in various biological processes and diseases .
Medicine: In medicine, this compound is primarily used for the detection and management of estrogen receptor-positive breast cancer. It provides valuable information on the expression of estrogen receptors in tumors, which helps in guiding treatment decisions and monitoring the effectiveness of therapy .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting estrogen receptors. It helps in evaluating the pharmacokinetics and pharmacodynamics of potential drug candidates .
作用機序
フルオロエストラジオール F-18は、エストロゲン受容体発現細胞の核内のエストロゲン受容体に結合することでその効果を発揮します。この化合物は、エストロゲン受容体を発現する細胞に取り込まれ、放射性フッ素-18は陽電子を放出し、PETイメージングによって検出されます。 これにより、生体内のエストロゲン受容体発現を可視化することができます . フルオロエストラジオール F-18のエストロゲン受容体への結合は非常に特異的であるため、組織におけるエストロゲン受容体の存在と分布を評価するための貴重なツールとなっています .
類似化合物との比較
フルオロエストラジオール F-18は、非侵襲的かつ生体内のエストロゲン受容体発現のイメージングを可能にするという点でユニークです。類似の化合物には、18F-モクセストロールや4-フルオロ-11-メトキシ-16-18F-フルオロエストラジオールなどの、他の放射性標識されたエストロゲンアナログが含まれます。 これらの化合物もエストロゲン受容体を標的としていますが、結合親和性、代謝、およびイメージング特性が異なる場合があります .
類似化合物:
- 18F-モクセストロール
- 4-フルオロ-11-メトキシ-16-18F-フルオロエストラジオール
フルオロエストラジオール F-18は、確立された臨床使用と、エストロゲン受容体陽性乳がんのイメージングにおけるその有効性と安全性を裏付ける広範な研究によって際立っています .
特性
| Estrogen receptor (ER)-positive breast cancers are a subset of breast cancers in which the cancerous tissue expresses estrogen receptors - these receptors provide a useful target for imaging and treatment agents. Fluoroestradiol F-18 is a fluorinated analog of estradiol that binds to estrogen receptors, allowing for PET imaging of lesions. Following exposure in an ER-positive breast cancer cell line (MCF-7), it was found that fluoroestradiol F-18 bound with a Kd of 0.13 ± 0.02 nM, a Bmax of 1901 ± 89 fmol/mg, and a IC50 = 0.085 nM. | |
CAS番号 |
94153-53-4 |
分子式 |
C18H23FO2 |
分子量 |
289.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1 |
InChIキー |
KDLLNMRYZGUVMA-ZYMZXAKXSA-N |
SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
| 94153-53-4 | |
同義語 |
(18F)FES 16 alpha-(18)-fluoro-17 beta-estradiol 16 alpha-fluoroestradiol 16 beta-fluoroestradiol 16-alpha-(18F)fluoro-17beta-estradiol 16-fluoroestradiol 16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled 16-fluoroestradiol, (16alpha,17beta)-isomer 16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled 16alpha-(18F)fluoro-17beta-estradiol F-18 16alpha-fluoroestradiol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


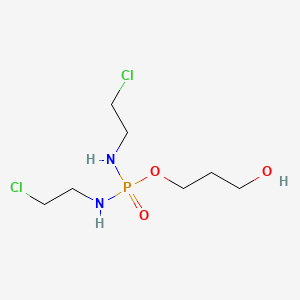

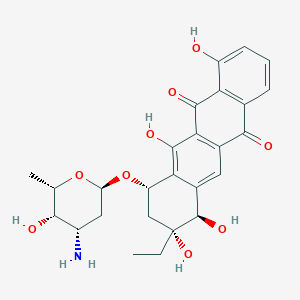
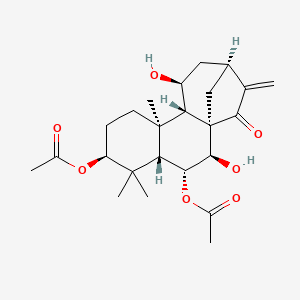
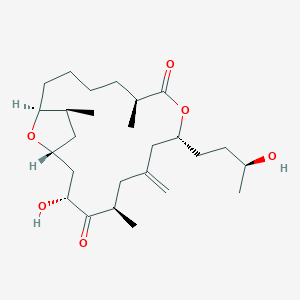

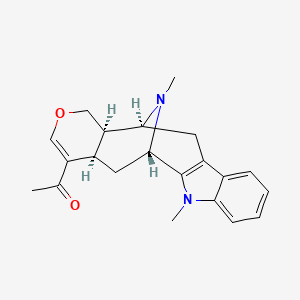
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)

